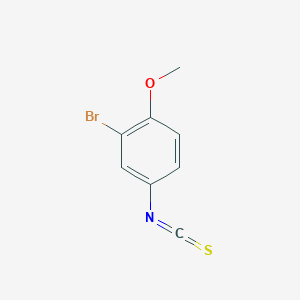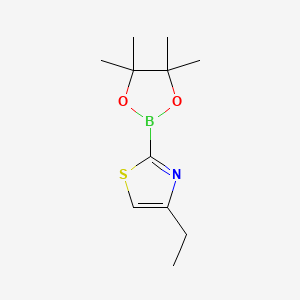
4-Ethylthiazole-2-boronic acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33515393 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33515393 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are employed to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of MFCD33515393 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33515393 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
MFCD33515393 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: MFCD33515393 is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which MFCD33515393 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions.
Binding Affinity: The binding affinity to its targets determines its potency and efficacy.
Propiedades
Fórmula molecular |
C11H18BNO2S |
|---|---|
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-6-8-7-16-9(13-8)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 |
Clave InChI |
YPLSHDXEDRCAII-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


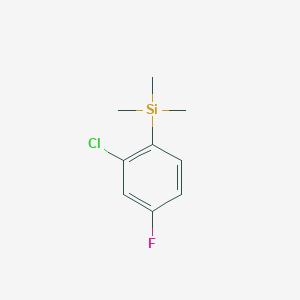
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
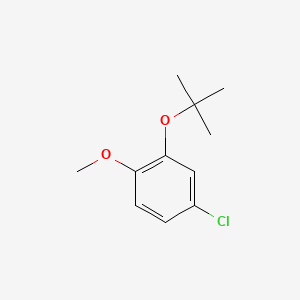
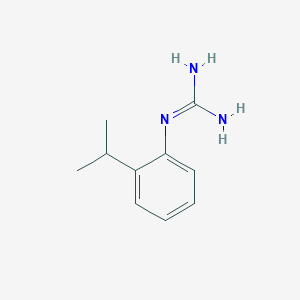
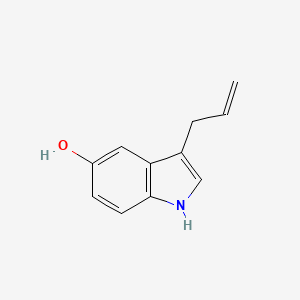
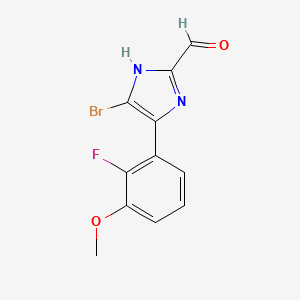
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)

![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
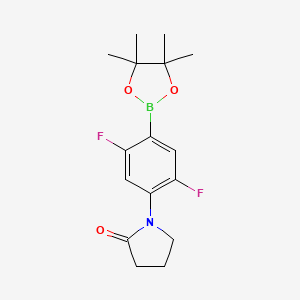
![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)
![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)
